molecular formula C15H19F2NO B2898412 4,4-Difluoro-1-(4-propylbenzoyl)piperidine CAS No. 2326373-44-6

4,4-Difluoro-1-(4-propylbenzoyl)piperidine

Cat. No.: B2898412
CAS No.: 2326373-44-6
M. Wt: 267.32
InChI Key: DAPPFXPTGWNZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-1-(4-propylbenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(4-propylbenzoyl)piperidine typically involves the fluorination of piperidine derivatives. . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents like SelectfluorTM make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(4-propylbenzoyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4,4-Difluoro-1-(4-propylbenzoyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(4-propylbenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine: A closely related compound with similar chemical properties and applications.

    4,4-Difluoro-1H-pyrazole:

Uniqueness

4,4-Difluoro-1-(4-propylbenzoyl)piperidine is unique due to the presence of both fluorine atoms and a propylbenzoyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability, reactivity, and potential for various applications compared to other similar compounds.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO/c1-2-3-12-4-6-13(7-5-12)14(19)18-10-8-15(16,17)9-11-18/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPPFXPTGWNZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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